Dihydrorhodamine 6G

Description

BenchChem offers high-quality Dihydrorhodamine 6G suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydrorhodamine 6G including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

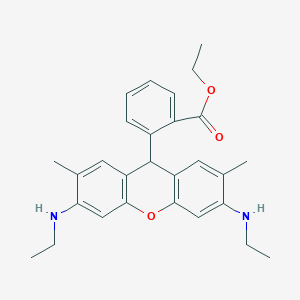

ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJYUNAFKYHMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dihydrorhodamine 6G: Chemical Properties, Structure, and Application in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrorhodamine 6G (DHR 6G) is a versatile and widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS). As the non-fluorescent, reduced form of the highly fluorescent dye Rhodamine 6G, DHR 6G offers a robust method for investigating oxidative stress and its implications in a multitude of cellular processes and signaling pathways. This technical guide provides a comprehensive overview of the chemical properties and structure of Dihydrorhodamine 6G. It further details experimental protocols for its application in fluorescence microscopy and flow cytometry and explores its use in elucidating the role of ROS in cellular signaling.

Chemical Properties and Structure

Dihydrorhodamine 6G is a cell-permeable compound that, upon entering the cell, is oxidized by reactive oxygen species, primarily superoxide and peroxynitrite, to its fluorescent counterpart, Rhodamine 6G. This conversion from a non-fluorescent to a highly fluorescent molecule forms the basis of its utility as a ROS indicator.

Chemical Structure

The chemical structure of Dihydrorhodamine 6G is presented below. Its oxidation to Rhodamine 6G involves the removal of two hydrogen atoms, leading to the formation of a conjugated system that is responsible for the molecule's fluorescence.

Dihydrorhodamine 6G (DHR 6G) IUPAC Name: 9-(2-ethoxycarbonylphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-2,3,6,7-tetrahydropyranoxanthene Molecular Formula: C₂₈H₃₂N₂O₃[1]

Rhodamine 6G IUPAC Name: 9-(2-ethoxycarbonylphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthen-3-ylidene]azanium chloride Molecular Formula: C₂₈H₃₁N₂O₃⁺

Quantitative Chemical Data

A summary of the key chemical properties of Dihydrorhodamine 6G and its oxidized form, Rhodamine 6G, is provided in the table below for easy reference and comparison.

| Property | Dihydrorhodamine 6G (DHR 6G) | Rhodamine 6G |

| CAS Number | 217176-83-5[1] | 989-38-8 |

| Molecular Formula | C₂₈H₃₂N₂O₃[1] | C₂₈H₃₁ClN₂O₃ |

| Molecular Weight | 444.57 g/mol [1] | 479.02 g/mol |

| Appearance | White to off-white solid | Reddish-purple crystalline solid |

| Solubility | Soluble in DMSO and DMF | Soluble in water, ethanol, and methanol |

| Excitation Wavelength | Non-fluorescent | ~525 - 528 nm |

| Emission Wavelength | Non-fluorescent | ~548 - 551 nm |

Experimental Protocols

The following sections provide detailed methodologies for the use of Dihydrorhodamine 6G in detecting intracellular ROS.

General Workflow for ROS Detection

The fundamental principle behind using DHR 6G to measure ROS involves the loading of cells with the non-fluorescent probe, followed by the detection of the fluorescent product, Rhodamine 6G, which is generated upon oxidation by ROS.

References

Dihydrorhodamine 6G vs. Rhodamine 6G: A Technical Guide to their Fluorescence Properties

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive comparison of Dihydrorhodamine 6G (DHR 6G) and Rhodamine 6G (R6G), focusing on their distinct fluorescence characteristics. The core of their relationship lies in the conversion of the non-fluorescent DHR 6G into the highly fluorescent R6G upon oxidation, a mechanism widely exploited for the detection of reactive oxygen species (ROS).

Core Principles: From Non-Fluorescent to Highly Fluorescent

Dihydrorhodamine 6G is a reduced, non-fluorescent derivative of Rhodamine 6G. Its chemical structure lacks the conjugated system necessary for strong fluorescence. However, in the presence of reactive oxygen species and other oxidizing agents, DHR 6G undergoes a one-electron oxidation to form the brightly fluorescent Rhodamine 6G. This transformation is the basis for its use as a highly sensitive probe for oxidative stress in cellular and biochemical assays.

The key distinction, therefore, is not a comparison of two fluorescent compounds, but rather an examination of a fluorogenic probe (DHR 6G) and its fluorescent product (R6G).

Quantitative Fluorescence Properties of Rhodamine 6G

The fluorescence properties of Rhodamine 6G are well-characterized and serve as a benchmark in fluorescence spectroscopy. The following table summarizes its key quantitative parameters.

| Parameter | Value | Solvent |

| Excitation Maximum (λex) | ~525 - 530 nm | Ethanol/Methanol |

| Emission Maximum (λem) | ~548 - 552 nm | Ethanol/Methanol |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | Methanol[1] |

| Fluorescence Quantum Yield (Φ) | 0.95 | Ethanol[2][3][4][5] |

| Molecular Weight | 479.01 g/mol | N/A |

Signaling Pathway: Oxidation of Dihydrorhodamine 6G

The conversion of Dihydrorhodamine 6G to Rhodamine 6G is a straightforward oxidation reaction. This process is central to its application as a fluorescent probe. The diagram below illustrates this signaling pathway.

Experimental Protocols

The following provides a generalized methodology for utilizing Dihydrorhodamine 6G to measure oxidative stress, leading to the fluorescence of Rhodamine 6G.

Preparation of Dihydrorhodamine 6G Stock Solution:

-

Materials: Dihydrorhodamine 6G, anhydrous dimethyl sulfoxide (DMSO).

-

Procedure:

-

Due to its susceptibility to air oxidation, prepare DHR 6G stock solutions fresh.

-

Dissolve DHR 6G in high-quality, anhydrous DMSO to a desired concentration (e.g., 1-10 mM).

-

Store the stock solution protected from light and air (e.g., by flushing with argon or nitrogen) and use it promptly.

-

Cellular Loading with Dihydrorhodamine 6G:

-

Materials: DHR 6G stock solution, cell culture medium or buffer (e.g., PBS), cultured cells.

-

Procedure:

-

Dilute the DHR 6G stock solution to the final working concentration (typically in the low micromolar range) in the appropriate cell culture medium or buffer.

-

Remove the cell culture medium from the cells and wash with buffer.

-

Incubate the cells with the DHR 6G working solution for a specific period (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.

-

After incubation, wash the cells with buffer to remove any excess extracellular probe.

-

Induction of Oxidative Stress (Experimental Condition):

-

Materials: Cells loaded with DHR 6G, the agent of interest to induce ROS production.

-

Procedure:

-

Expose the DHR 6G-loaded cells to the experimental conditions or stimuli expected to generate ROS.

-

Include appropriate controls, such as untreated cells and cells treated with a known ROS scavenger.

-

Measurement of Rhodamine 6G Fluorescence:

-

Instrumentation: Fluorescence microscope, plate reader, or flow cytometer.

-

Procedure:

-

Excite the sample at a wavelength close to the excitation maximum of Rhodamine 6G (e.g., 488 nm or 514 nm laser line).

-

Measure the fluorescence emission at a wavelength range corresponding to the emission maximum of Rhodamine 6G (e.g., 550-600 nm).

-

Quantify the fluorescence intensity in the experimental samples and compare it to the control groups. An increase in fluorescence intensity is indicative of the oxidation of DHR 6G to Rhodamine 6G, and thus, an increase in intracellular ROS.

-

Experimental Workflow

The logical flow of an experiment using Dihydrorhodamine 6G to detect reactive oxygen species is depicted in the following diagram.

Conclusion

Dihydrorhodamine 6G and Rhodamine 6G represent a powerful fluorogenic probe system. The "off-on" fluorescence switching mechanism upon oxidation makes DHR 6G an invaluable tool for researchers investigating oxidative stress in various biological systems. Understanding the distinct properties of the non-fluorescent precursor and the highly fluorescent product is crucial for the proper design and interpretation of experiments in cell biology, pharmacology, and drug development.

References

- 1. Extinction Coefficient [Rhodamine 6G] | AAT Bioquest [aatbio.com]

- 2. omlc.org [omlc.org]

- 3. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodamine 6G *CAS 989-38-8* | AAT Bioquest [aatbio.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

Dihydrorhodamine 6G in DMSO: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of dihydrorhodamine 6G (DHR 6G) in dimethyl sulfoxide (DMSO). DHR 6G is a valuable fluorescent probe for detecting reactive oxygen species (ROS), and understanding its properties in its primary solvent is critical for reliable and reproducible experimental outcomes. This document outlines quantitative solubility data, stability considerations, and detailed experimental protocols to ensure the effective use of DHR 6G in research and development.

Core Concepts: Dihydrorhodamine 6G and its Application

Dihydrorhodamine 6G is the reduced, non-fluorescent form of the highly fluorescent dye Rhodamine 6G. Its utility lies in its ability to be readily oxidized by ROS into its fluorescent counterpart. This reaction forms the basis of assays to quantify oxidative stress in cellular and biochemical systems. The choice of solvent for DHR 6G is crucial, with DMSO being a common, yet complex, option due to its high dissolving power and its potential to influence the probe's stability.

Solubility of Dihydrorhodamine 6G in DMSO

Dihydrorhodamine 6G exhibits substantial solubility in DMSO, particularly with the application of heat and sonication. It is important to note that the hygroscopic nature of DMSO can affect solubility; therefore, the use of fresh, anhydrous DMSO is highly recommended.

Table 1: Quantitative Solubility of Dihydrorhodamine 6G in DMSO

| Parameter | Value | Conditions |

| Maximum Solubility | 50 mg/mL | Requires ultrasonication and warming to 60°C. |

| Molar Concentration | 112.47 mM | Calculated based on a molecular weight of 444.55 g/mol . |

Stability of Dihydrorhodamine 6G in DMSO

The primary stability concern for DHR 6G in DMSO is its susceptibility to oxidation. Dihydrorhodamines, in general, are prone to autoxidation, a process that can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of oxygen and certain impurities in the solvent. While DMSO is a versatile solvent, it is not inert and can participate in oxidative reactions, a factor to consider when preparing and storing DHR 6G solutions. For a similar compound, dihydrorhodamine 123, some suppliers explicitly advise against using DMSO for preparing stock solutions due to the risk of oxidation.

Table 2: Recommended Storage Conditions and Stability of Dihydrorhodamine 6G in DMSO Stock Solutions

| Storage Temperature | Recommended Duration | Key Considerations |

| -80°C | Up to 6 months | Aliquoting is crucial to avoid repeated freeze-thaw cycles. Protect from light. |

| -20°C | Up to 1 month | Shorter-term storage. Protect from light. Aliquoting is recommended. |

| Room Temperature | Not Recommended | Prone to rapid oxidation. Solutions should be used immediately after preparation. |

Experimental Protocols

Adherence to meticulous experimental protocols is paramount to minimize the premature oxidation of DHR 6G and ensure the integrity of experimental results.

Preparation of a Dihydrorhodamine 6G Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of DHR 6G in DMSO.

Materials:

-

Dihydrorhodamine 6G (powder)

-

Anhydrous, high-purity DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Equilibrate the DHR 6G powder to room temperature before opening to prevent moisture condensation.

-

Weigh the desired amount of DHR 6G in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).

-

Vortex the tube briefly to initially mix the powder and solvent.

-

If necessary for complete dissolution, sonicate the solution in a water bath and warm it to no more than 60°C.

-

Once fully dissolved, protect the stock solution from light by wrapping the tube in aluminum foil or using an amber tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Assessment of Dihydrorhodamine 6G Solution Stability

A straightforward method to assess the stability of a DHR 6G solution in DMSO is to monitor the increase in fluorescence over time, which corresponds to its oxidation to Rhodamine 6G.

Materials:

-

DHR 6G in DMSO stock solution

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a working solution of DHR 6G by diluting the DMSO stock solution in the desired buffer.

-

Immediately measure the baseline fluorescence of the working solution using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 6G (e.g., ~500 nm excitation and ~530 nm emission).

-

Incubate the working solution under the desired test conditions (e.g., room temperature, exposed to light).

-

At regular intervals, measure the fluorescence intensity.

-

An increase in fluorescence intensity over time indicates the oxidation of DHR 6G.

Visualizing Key Processes

The following diagrams illustrate the core chemical transformation and a recommended workflow for handling DHR 6G.

Caption: Chemical conversion of DHR 6G.

Caption: DHR 6G handling workflow.

Conclusion and Recommendations

The high solubility of Dihydrorhodamine 6G in DMSO makes it a convenient solvent for preparing concentrated stock solutions. However, the inherent instability of DHR 6G and its propensity for oxidation necessitate careful handling and storage procedures. To ensure the reliability of experimental data, it is imperative to:

-

Use fresh, anhydrous DMSO.

-

Prepare stock solutions and aliquot them for single use to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -80°C for long-term stability and always protect them from light.

-

Prepare working solutions immediately before use and minimize their exposure to ambient light and temperature.

-

Incorporate appropriate controls in all experiments to account for any background fluorescence resulting from the autoxidation of DHR 6G.

By following these guidelines, researchers can harness the capabilities of DHR 6G as a sensitive probe for reactive oxygen species while minimizing artifacts and ensuring the generation of accurate and reproducible data.

The Oxidation of Dihydrorhodamine 6G by Superoxide Anion: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrorhodamine 6G (DHR 6G) is a valuable analytical tool in the study of cellular oxidative stress. This non-fluorescent molecule readily permeates cell membranes and, upon oxidation by reactive oxygen species (ROS), is converted into the highly fluorescent compound Rhodamine 6G. This transformation provides a sensitive method for the detection of various ROS, including the superoxide anion (O₂⁻). This technical guide provides an in-depth exploration of the core principles governing the oxidation of DHR 6G by superoxide. It details the reaction mechanism, presents key quantitative data, outlines comprehensive experimental protocols, and discusses the critical considerations and limitations of this assay. This document is intended to serve as a vital resource for researchers employing DHR 6G to investigate the intricate roles of superoxide in biological systems and drug development.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules derived from oxygen, playing a dual role in cellular physiology. At low to moderate concentrations, they function as essential signaling molecules in various cellular processes. However, their overproduction can lead to oxidative stress, a deleterious condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The superoxide anion, a primary ROS, is generated in various cellular compartments, most notably by the mitochondrial electron transport chain and by NADPH oxidases.

Accurate and reliable detection of superoxide is paramount to understanding its physiological and pathological roles. Dihydrorhodamine 6G (DHR 6G) has emerged as a widely used fluorescent probe for this purpose. Its ability to be oxidized to the fluorescent Rhodamine 6G provides a means to quantify ROS production. This guide offers a comprehensive overview of the DHR 6G assay for superoxide detection, with a focus on providing researchers with the technical details necessary for its successful implementation and interpretation.

Reaction Mechanism and Specificity

The fundamental principle of the DHR 6G assay lies in the oxidation of the non-fluorescent DHR 6G to the fluorescent Rhodamine 6G. While superoxide is capable of inducing this oxidation, it is crucial to understand that the reaction is not entirely specific. Other ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), can also oxidize DHR 6G, particularly in the presence of cellular catalysts like peroxidases and iron.[1][2]

The reaction with superoxide is believed to proceed through a one-electron oxidation mechanism, forming a DHR 6G radical intermediate. This radical can then be further oxidized to Rhodamine 6G.

Reaction:

Dihydrorhodamine 6G (non-fluorescent) + O₂⁻ → Rhodamine 6G (fluorescent)

It is imperative for researchers to acknowledge this lack of specificity and to incorporate appropriate controls in their experimental design to ensure that the observed fluorescence is indeed attributable to superoxide.

Quantitative Data

Accurate quantification of superoxide production using DHR 6G relies on understanding the spectral properties of both the probe and its fluorescent product, as well as the reaction kinetics.

Spectral Properties

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Dihydrorhodamine 6G | N/A (non-fluorescent) | N/A | Not reported | N/A |

| Rhodamine 6G | ~525-530[3][4] | ~548-552[3] | ~116,000 at 529.8 nm in ethanol | ~0.95 in ethanol |

Reaction Kinetics

The precise reaction rate constant for the direct oxidation of Dihydrorhodamine 6G by superoxide anion is not well-documented in the literature. The overall fluorescence signal in a cellular environment is a composite of reactions with multiple ROS and is influenced by various cellular factors. Therefore, for quantitative analysis, it is essential to create a standard curve using a known concentration of Rhodamine 6G to relate fluorescence intensity to the amount of product formed.

Experimental Protocols

The following protocols provide a general framework for the use of DHR 6G in both cell-free and cell-based assays for the detection of superoxide. Researchers should optimize these protocols for their specific experimental systems.

Preparation of Reagents

-

Dihydrorhodamine 6G Stock Solution:

-

Prepare a 1-10 mM stock solution of DHR 6G in oxygen-free dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

-

Avoid repeated freeze-thaw cycles.

-

-

Rhodamine 6G Standard Solution:

-

Prepare a stock solution of Rhodamine 6G in ethanol or DMSO.

-

From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve.

-

-

Assay Buffer:

-

A common choice is a phosphate-buffered saline (PBS) or a buffer appropriate for the biological system under investigation.

-

In Vitro (Cell-Free) Superoxide Detection Assay

This protocol is designed to measure superoxide generated by enzymatic systems, such as xanthine/xanthine oxidase.

Materials:

-

Dihydrorhodamine 6G

-

Xanthine

-

Xanthine Oxidase

-

Superoxide Dismutase (SOD) as a negative control

-

Assay Buffer

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture in the assay buffer containing DHR 6G (final concentration 5-10 µM) and xanthine (final concentration 50-100 µM).

-

To a subset of wells, add SOD (final concentration 50-100 U/mL) to confirm the specificity of the signal to superoxide.

-

Initiate the reaction by adding xanthine oxidase (final concentration will need to be optimized).

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 6G (e.g., Ex: 525 nm, Em: 550 nm).

-

Record fluorescence readings at regular intervals for a desired period (e.g., 30-60 minutes).

-

Generate a standard curve using known concentrations of Rhodamine 6G to convert fluorescence units to molar concentrations.

Intracellular Superoxide Detection in Cultured Cells

This protocol outlines the steps for measuring superoxide production within cultured cells.

Materials:

-

Cultured cells

-

Dihydrorhodamine 6G

-

Cell culture medium

-

Assay Buffer (e.g., PBS or Hanks' Balanced Salt Solution)

-

Treatment compounds (e.g., stimulants or inhibitors of superoxide production)

-

Superoxide Dismutase (SOD) mimetic (e.g., MnTMPyP) or PEG-SOD for control experiments

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide, or culture dish) and allow them to adhere overnight.

-

The following day, remove the culture medium and wash the cells with warm assay buffer.

-

Load the cells with DHR 6G by incubating them in assay buffer containing 5-10 µM DHR 6G for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with warm assay buffer to remove excess probe.

-

Add fresh assay buffer or culture medium containing the desired treatment compounds. For control experiments, pre-incubate a set of cells with an SOD mimetic.

-

Incubate the cells for the desired treatment period.

-

Measure the fluorescence intensity using one of the following methods:

-

Fluorescence Microscopy: Capture images using appropriate filter sets for Rhodamine 6G.

-

Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze the fluorescence on a per-cell basis.

-

Microplate Reader: Read the fluorescence intensity directly from the wells.

-

-

Quantify the changes in fluorescence relative to control or untreated cells.

Mandatory Visualizations

Signaling Pathway of Superoxide Production and DHR 6G Detection

Caption: Superoxide production and its detection using DHR 6G.

Experimental Workflow for Intracellular Superoxide Detection

Caption: Workflow for measuring intracellular superoxide with DHR 6G.

Critical Considerations and Limitations

When using DHR 6G for superoxide detection, several factors must be carefully considered to ensure the validity and accuracy of the results.

-

Specificity: As previously mentioned, DHR 6G is not specific for superoxide. It is crucial to use controls, such as superoxide dismutase (SOD) or SOD mimetics, to confirm that the observed fluorescence is indeed due to superoxide.

-

Autoxidation: DHR 6G can be susceptible to autoxidation, particularly when exposed to light and air. It is important to prepare fresh solutions and protect them from light.

-

Cellular Localization: While DHR 6G is cell-permeant, its oxidized product, Rhodamine 6G, tends to accumulate in mitochondria due to its cationic nature. This can be an advantage for studying mitochondrial ROS but may not reflect superoxide production in other cellular compartments.

-

Photostability: Rhodamine 6G is a relatively photostable fluorophore, but prolonged exposure to high-intensity light can lead to photobleaching.

-

Calibration: For quantitative measurements, it is essential to generate a standard curve with known concentrations of Rhodamine 6G.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | Autoxidation of DHR 6G. | Prepare fresh DHR 6G solutions. Protect from light. Use deoxygenated solvents for stock solutions. |

| Contamination of reagents or buffers. | Use high-purity reagents and sterile, filtered buffers. | |

| Low or No Signal | Insufficient superoxide production. | Ensure that the stimulus for superoxide production is effective. Optimize treatment conditions. |

| Inefficient loading of DHR 6G. | Optimize DHR 6G concentration and incubation time. | |

| Quenching of fluorescence. | Check for the presence of quenching agents in the sample or medium. | |

| Inconsistent Results | Variability in cell number or health. | Ensure consistent cell seeding density and viability. |

| Inconsistent incubation times or temperatures. | Standardize all incubation steps. | |

| Photobleaching. | Minimize exposure to excitation light. Use an anti-fade reagent if necessary. |

Conclusion

The oxidation of Dihydrorhodamine 6G provides a sensitive and widely accessible method for the detection of superoxide anion and other reactive oxygen species in biological systems. While the assay is straightforward to perform, a thorough understanding of its underlying chemistry, its limitations, and the necessity of appropriate controls is paramount for obtaining reliable and interpretable data. By following the detailed protocols and considering the critical factors outlined in this guide, researchers can effectively utilize the DHR 6G assay to advance our understanding of the complex roles of superoxide in health and disease.

References

A Technical Guide to the Photophysical Properties and Applications of Dihydrorhodamine 6G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of dihydrorhodamine 6G (DHR 6G), focusing on its application as a fluorescent probe. As DHR 6G is non-fluorescent, this guide details the quantum yield and molar extinction coefficient of its oxidized, fluorescent form, rhodamine 6G (R6G). Detailed experimental protocols for the characterization of these properties and the signaling pathway for the detection of reactive oxygen species (ROS) are also presented.

Introduction to Dihydrorhodamine 6G

Dihydrorhodamine 6G is a reduced, non-fluorescent derivative of the highly fluorescent dye rhodamine 6G. Its utility as a probe lies in its ability to readily cross cell membranes. Once inside the cell, DHR 6G is oxidized by reactive oxygen species (ROS), such as superoxide, to form rhodamine 6G.[1] This oxidation event leads to a dramatic increase in fluorescence, allowing for the sensitive detection of intracellular ROS. The fluorescent product, rhodamine 6G, tends to accumulate in the mitochondria.[1]

Photophysical Properties of Rhodamine 6G (Oxidized DHR 6G)

The key photophysical parameters of rhodamine 6G, the fluorescent product of dihydrorhodamine 6G oxidation, are summarized below. These values are critical for quantitative fluorescence-based assays.

Table 1: Quantitative Data for Rhodamine 6G

| Parameter | Value | Solvent | Notes |

| Molar Extinction Coefficient (ε) | 116,000 cm⁻¹M⁻¹ | Ethanol | At absorption maximum (~530 nm). |

| 83,000 cm⁻¹M⁻¹ | Water | At absorption maximum (~524 nm). | |

| Fluorescence Quantum Yield (Φf) | 0.95 | Ethanol | Considered a standard for quantum yield measurements. |

| 0.92 | Water | ||

| >0.90 | Various Organic Solvents | Generally high in most organic solvents.[2][3] | |

| Absorption Maximum (λabs) | ~530 nm | Ethanol | |

| ~528 nm | Water | ||

| 529-539 nm | Various Organic Solvents | Position is dependent on the refractive index of the solvent.[2] | |

| Emission Maximum (λem) | ~555 nm | Ethanol | |

| ~552 nm | Water | ||

| 568-579 nm | Various Organic Solvents | Dependent on solvent polarity. |

Experimental Protocols

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of rhodamine 6G in the desired spectroscopic grade solvent (e.g., ethanol) with a precisely known concentration.

-

Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations.

-

Spectrophotometric Measurement:

-

Use a calibrated UV-Vis spectrophotometer.

-

Record the absorption spectrum for each dilution in a quartz cuvette with a known path length (typically 1 cm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot the absorbance at λmax against the concentration for each dilution.

-

Perform a linear regression on the data points.

-

The slope of the resulting line is the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

-

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. Rhodamine 6G in ethanol (Φf = 0.95) is a commonly used standard.

Methodology:

-

Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample.

-

Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to avoid inner-filter effects.

-

Measurement of Absorbance: Record the absorbance of the sample and standard solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measurement of Fluorescence Emission:

-

Use a spectrofluorometer.

-

Record the fluorescence emission spectra of the sample and the standard, using the same excitation wavelength and instrument settings for both.

-

-

Calculation of Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 'sample' and 'ref' refer to the sample and the reference standard, respectively.

-

Visualization of Signaling Pathways and Workflows

The following diagram illustrates the mechanism by which dihydrorhodamine 6G acts as a probe for reactive oxygen species within a cell.

Caption: DHR 6G cellular uptake and oxidation by ROS to fluorescent R6G.

This diagram outlines the sequential steps involved in the experimental determination of the molar extinction coefficient and fluorescence quantum yield.

Caption: Workflow for determining molar extinction and quantum yield.

References

An In-depth Technical Guide to the Reaction of Dihydrorhodamine 6G with Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical interaction between the fluorescent probe Dihydrorhodamine 6G (DHR 6G) and hydroxyl radicals (•OH), a key reactive oxygen species (ROS). Understanding this reaction is crucial for the accurate detection and quantification of oxidative stress in various biological and chemical systems.

Introduction to Dihydrorhodamine 6G as a Hydroxyl Radical Probe

Dihydrorhodamine 6G (DHR 6G) is a non-fluorescent derivative of the highly fluorescent dye Rhodamine 6G. Its utility as a probe lies in its ability to be oxidized by various reactive oxygen species (ROS), including the highly reactive hydroxyl radical, into its fluorescent counterpart. This conversion from a non-fluorescent to a fluorescent molecule forms the basis of a sensitive assay for detecting and quantifying ROS-induced oxidative stress. Upon oxidation, the resulting Rhodamine 6G can be readily measured using fluorescence spectroscopy, providing a direct indication of the presence and relative abundance of the oxidizing species.

The Core Reaction: Oxidation of Dihydrorhodamine 6G

The fundamental principle of the DHR 6G assay is the irreversible two-electron oxidation of the non-fluorescent DHR 6G to the brightly fluorescent Rhodamine 6G. The hydroxyl radical, being a potent oxidizing agent, readily facilitates this transformation. The reaction proceeds via a one-electron oxidation to form a transient radical intermediate, which is then further oxidized to the final fluorescent product.

Dihydrorhodamine 6G: An In-Depth Technical Guide to Mitochondrial Localization and ROS Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrorhodamine 6G (DHR 6G) is a cell-permeant fluorogenic probe with significant applications in the detection of intracellular reactive oxygen species (ROS), particularly within the mitochondria. As the reduced and non-fluorescent counterpart of the highly fluorescent dye Rhodamine 6G, DHR 6G offers a robust tool for investigating mitochondrial oxidative stress, a key factor in numerous physiological and pathological processes. This technical guide provides a comprehensive overview of the core principles of DHR 6G's mitochondrial localization, its mechanism of action, and detailed protocols for its application in cellular analysis.

Mechanism of Action and Mitochondrial Localization

Dihydrorhodamine 6G readily diffuses across the plasma membrane and enters the cell. In its reduced state, it is colorless and non-fluorescent. Upon entering the cell, DHR 6G can be oxidized by various reactive oxygen species, including superoxide and hydrogen peroxide, a reaction often catalyzed by cellular peroxidases or cytochromes. This oxidation converts DHR 6G into the fluorescent cation, Rhodamine 6G.

The localization of the resulting Rhodamine 6G within the mitochondria is primarily driven by the mitochondrial membrane potential (ΔΨm). The negatively charged interior of healthy, respiring mitochondria attracts and sequesters the positively charged Rhodamine 6G. This accumulation allows for the specific visualization of mitochondrial ROS production. It is important to note that at higher concentrations, Rhodamine 6G may also stain the endoplasmic reticulum.

Data Presentation

Spectral Properties of Rhodamine 6G (Oxidized DHR 6G)

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~525 - 530 nm | Aqueous Buffer (pH 7.4) |

| Emission Maximum (λem) | ~548 - 552 nm | Aqueous Buffer (pH 7.4) |

| Molar Extinction Coefficient (ε) | ~116,000 cm⁻¹M⁻¹ | Ethanol |

| Fluorescence Quantum Yield (Φf) | ~0.95 | Ethanol |

Note: Spectral properties can be influenced by the local environment. The values in aqueous buffer are most relevant for live-cell imaging.

Cytotoxicity and Working Concentrations

| Parameter | Value/Range | Cell Line/Application |

| DHR 6G Working Concentration | 1 - 20 µM | Live-cell imaging and flow cytometry |

| Rhodamine 6G IC50 | Varies (e.g., ~1 µM for some cancer cell lines) | Cytotoxicity assessment |

Note: The optimal, non-toxic working concentration of DHR 6G should be determined empirically for each cell type and experimental setup to minimize artifacts.

Experimental Protocols

Protocol 1: Detection of Mitochondrial ROS in Cultured Cells using Dihydrorhodamine 6G

Materials:

-

Dihydrorhodamine 6G (DHR 6G)

-

Dimethyl sulfoxide (DMSO)

-

Cultured cells in appropriate medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope or flow cytometer with appropriate filters (e.g., FITC/GFP channel)

-

Positive and negative controls (e.g., menadione to induce ROS, N-acetylcysteine as an antioxidant)

Procedure:

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO. Store protected from light at -20°C.

-

On the day of the experiment, dilute the DHR 6G stock solution in serum-free medium or PBS to the desired final working concentration (typically 1-10 µM).

-

-

Cell Preparation and Staining:

-

Seed cells on a suitable imaging dish or in a multi-well plate and culture until they reach the desired confluency.

-

Wash the cells once with warm PBS or serum-free medium.

-

Add the DHR 6G working solution to the cells and incubate for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.

-

-

Imaging and Analysis:

-

Fluorescence Microscopy: After incubation, wash the cells twice with warm PBS or medium. Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 6G (Excitation: ~525 nm, Emission: ~550 nm).

-

Flow Cytometry: After incubation, wash the cells as described above. Detach the cells (if adherent) and resuspend them in PBS. Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC or PE).

-

Controls:

-

Unstained Cells: To determine background autofluorescence.

-

Positive Control: Treat cells with a known ROS inducer (e.g., 100 µM menadione for 1 hour) prior to DHR 6G staining.

-

Negative Control: Pre-treat cells with an antioxidant (e.g., 5 mM N-acetylcysteine for 1 hour) before adding the ROS inducer and DHR 6G.

Protocol 2: Co-localization of Dihydrorhodamine 6G with a Mitochondrial Marker (e.g., MitoTracker™ Green)

Materials:

-

Dihydrorhodamine 6G (DHR 6G)

-

MitoTracker™ Green FM

-

DMSO

-

Cultured cells

-

Appropriate culture medium and buffers

-

Confocal microscope with multiple laser lines and detectors

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHR 6G and MitoTracker™ Green in DMSO according to the manufacturers' instructions.

-

-

Cell Staining:

-

Culture cells on imaging-quality glass-bottom dishes.

-

Wash the cells with warm serum-free medium.

-

Incubate the cells with MitoTracker™ Green (typically 100-200 nM) for 30-45 minutes at 37°C.

-

Wash the cells twice with warm serum-free medium.

-

Add the DHR 6G working solution (1-10 µM) and incubate for a further 20-30 minutes at 37°C.

-

-

Imaging and Analysis:

-

Wash the cells twice with warm PBS or medium.

-

Image the cells immediately using a confocal microscope.

-

Acquire images in separate channels for MitoTracker™ Green (Excitation: ~490 nm, Emission: ~516 nm) and Rhodamine 6G (Excitation: ~525 nm, Emission: ~550 nm).

-

Merge the images to visualize the co-localization of the two signals, which will appear as a yellow or overlapping signal in the merged image.

-

Visualizations

Methodological & Application

Application Notes and Protocols for Mitochondrial ROS Measurement Using Dihydrorhodamine 6G

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Dihydrorhodamine 6G (DHR6G), a reliable fluorescent probe for the detection of mitochondrial reactive oxygen species (ROS). DHR6G is the reduced, non-fluorescent form of Rhodamine 6G. Upon entering the cell, DHR6G is oxidized by ROS, primarily within the mitochondria, into the highly fluorescent Rhodamine 6G, which then accumulates in the mitochondrial membrane. This change in fluorescence can be quantitatively measured to assess the levels of mitochondrial ROS.

Principle of Dihydrorhodamine 6G Assay

Dihydrorhodamine 6G is a cell-permeant compound that is non-fluorescent. Once inside the cell, it can be oxidized by various reactive oxygen species, including superoxide, to its fluorescent counterpart, Rhodamine 6G.[1][2][3] The cationic nature of Rhodamine 6G leads to its accumulation in the mitochondria, driven by the mitochondrial membrane potential. The resulting fluorescence intensity is directly proportional to the rate of ROS production within the mitochondria.

Quantitative Data Summary

The following tables provide key quantitative data for the use of Dihydrorhodamine 6G and the resulting fluorescent product, Rhodamine 6G.

| Parameter | Value | Reference |

| DHR6G Excitation Wavelength (post-oxidation) | 528 nm | [1] |

| DHR6G Emission Wavelength (post-oxidation) | 551 nm | [1] |

| Rhodamine 6G Excitation Wavelength | ~525-530 nm | |

| Rhodamine 6G Emission Wavelength | ~550-555 nm | |

| Recommended DHR6G Stock Solution Concentration | 1-10 mM in DMSO | |

| Recommended DHR6G Working Solution Concentration | 1-20 µM | |

| Storage Conditions for Stock Solution | -20°C or -80°C, protected from light |

| Cell Type | Staining Time with Working Solution | Reference |

| Suspension Cells | 5-30 minutes | |

| Adherent Cells | 30-60 minutes |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of Dihydrorhodamine 6G within a cell for the detection of mitochondrial ROS.

Caption: Mechanism of DHR6G for mitochondrial ROS detection.

Experimental Protocols

Materials

-

Dihydrorhodamine 6G (DHR6G)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Cell culture medium (serum-free for staining)

-

Adherent or suspension cells

-

Positive control (e.g., Antimycin A, Rotenone, or H₂O₂)

-

Negative control (e.g., N-acetylcysteine)

-

Fluorescence microscope or flow cytometer

Reagent Preparation

1. DHR6G Stock Solution (10 mM):

-

Dissolve an appropriate amount of DHR6G powder in anhydrous DMSO to achieve a final concentration of 10 mM.

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light. The stock solution is stable for at least one month at -20°C and up to six months at -80°C.

2. DHR6G Working Solution (5 µM):

-

On the day of the experiment, dilute the 10 mM DHR6G stock solution in serum-free cell culture medium or PBS to a final working concentration of 5 µM.

-

The optimal concentration may vary depending on the cell type and experimental conditions, and a titration from 1-20 µM is recommended.

-

Protect the working solution from light.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the Dihydrorhodamine 6G assay.

Caption: Experimental workflow for the DHR6G assay.

Protocol for Adherent Cells (Fluorescence Microscopy)

-

Cell Seeding: Seed adherent cells on sterile glass coverslips or in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Cell Treatment: If applicable, treat the cells with experimental compounds (e.g., drug candidates) and appropriate controls (positive and negative) for the desired duration.

-

Cell Loading: Remove the culture medium and wash the cells once with pre-warmed PBS or HBSS.

-

Add the DHR6G working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Washing: Aspirate the DHR6G working solution and wash the cells twice with pre-warmed PBS or serum-free medium.

-

Imaging: Add fresh, pre-warmed PBS or serum-free medium to the cells. Immediately image the cells using a fluorescence microscope equipped with appropriate filters for Rhodamine 6G (Excitation/Emission: ~528/551 nm).

Protocol for Suspension Cells (Flow Cytometry)

-

Cell Culture and Treatment: Culture suspension cells to the desired density. If applicable, treat the cells with experimental compounds and controls.

-

Cell Harvesting: Centrifuge the cell suspension at 300-400 x g for 5 minutes and discard the supernatant.

-

Washing: Resuspend the cell pellet in pre-warmed PBS, centrifuge again, and discard the supernatant.

-

Cell Loading: Resuspend the cells in the DHR6G working solution at a concentration of approximately 1x10⁶ cells/mL.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Washing: Add an excess of pre-warmed PBS and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant and repeat the wash step.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in cold PBS. Analyze the samples on a flow cytometer, detecting the fluorescence in the appropriate channel for Rhodamine 6G (e.g., PE channel).

Data Analysis and Interpretation

-

Fluorescence Microscopy: Quantify the mean fluorescence intensity of individual cells or defined regions of interest using image analysis software (e.g., ImageJ).

-

Flow Cytometry: Determine the mean or median fluorescence intensity (MFI) of the cell population.

-

Interpretation: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in mitochondrial ROS production. Conversely, a decrease in fluorescence in cells co-treated with a test compound and a ROS inducer suggests antioxidant activity of the compound.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of cells or medium. | Use phenol red-free medium for the assay. Include an unstained cell control to determine the baseline autofluorescence. |

| Non-specific oxidation of DHR6G. | Prepare fresh working solutions and protect them from light. Minimize the exposure of cells to light during the experiment. | |

| Low or no signal | Insufficient probe loading. | Optimize the DHR6G concentration and incubation time for your specific cell type. |

| Low level of ROS production. | Include a positive control (e.g., Antimycin A) to ensure the assay is working. | |

| Quenching of the fluorescent signal. | Ensure the final cell suspension for analysis is in a clear, colorless buffer like PBS. | |

| Inconsistent results | Variation in cell number. | Normalize the fluorescence signal to cell number or protein concentration. |

| Photobleaching. | Minimize the exposure of stained cells to the excitation light source. Use an anti-fade reagent if necessary for microscopy. |

References

Application Note: Dihydrorhodamine 6G Flow Cytometry for Reactive Oxygen Species Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Oxygen Species (ROS) are highly reactive, oxygen-containing molecules, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO•−), that are generated as byproducts of normal cellular metabolism.[1][2] While essential for signaling and host defense, excessive ROS production leads to oxidative stress, a condition implicated in cellular damage and the progression of various diseases.[3][4] Consequently, the accurate detection and quantification of intracellular ROS are critical in many areas of biological research and drug development. Dihydrorhodamine 6G (DHRh 6G) is a cell-permeant fluorogenic probe used for detecting intracellular ROS.[5] In its reduced form, DHRh 6G is non-fluorescent but is oxidized by ROS to the highly fluorescent compound Rhodamine 6G, which can be readily quantified by flow cytometry. This application note provides a detailed protocol and gating strategy for measuring ROS in cell populations using DHRh 6G.

Mechanism of Action

Dihydrorhodamine 6G is the reduced, non-fluorescent form of Rhodamine 6G. It readily diffuses across cell membranes. Inside the cell, in the presence of reactive oxygen species and peroxidases or other cellular redox systems, DHRh 6G is oxidized in a two-electron process to form the cationic fluorescent dye Rhodamine 6G. The resulting fluorescent product accumulates in the mitochondria and emits a bright green-orange fluorescence when excited by a 488 nm or 532 nm laser, which can be detected in the appropriate channel of a flow cytometer (typically FITC or PE).

Caption: Mechanism of DHRh 6G oxidation by ROS.

Experimental Protocols

This section provides detailed protocols for sample preparation, staining, and analysis.

Required Materials

-

Reagents:

-

Dihydrorhodamine 6G (DHRh 6G)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

Cell culture medium (serum-free for staining)

-

Phorbol 12-myristate 13-acetate (PMA) or other ROS inducer (positive control)

-

N-acetylcysteine (NAC) or other ROS scavenger (negative control)

-

Fixable Viability Dye (e.g., 7-AAD, Propidium Iodide)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS)

-

-

Equipment:

-

Flow cytometer with 488 nm or 561 nm laser

-

Laminar flow hood

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Micropipettes

-

12 x 75 mm polystyrene flow cytometry tubes

-

Reagent Preparation

-

DHRh 6G Stock Solution (e.g., 5 mM): Dissolve DHRh 6G powder in high-quality, anhydrous DMSO. Vortex thoroughly. Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Repeated freeze-thaw cycles should be avoided.

-

DHRh 6G Working Solution (1-20 µM): On the day of the experiment, dilute the stock solution in serum-free medium or PBS to the final desired concentration. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

PMA Stock Solution (Positive Control): Prepare a 1 mg/mL stock solution in DMSO. Store at -20°C. The working concentration is typically 25-100 ng/mL.

-

NAC Stock Solution (Negative/Inhibitor Control): Prepare a 1 M stock solution in water and adjust the pH to 7.4. The working concentration is typically 1-10 mM.

Cell Preparation and Staining Protocol

This protocol is a general guideline and may require optimization.

References

- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Reactive Oxygen Species in Cigarette Smoke by DR6G Fluorescent Probe | Scientific.Net [scientific.net]

- 4. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Assessing Drug-Induced Mitochondrial Superoxide with Dihydrorhodamine Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key factor in drug-induced toxicity, with the overproduction of reactive oxygen species (ROS), particularly superoxide (O₂⁻), being a primary mechanism of cellular damage.[1] Accurate assessment of mitochondrial superoxide is therefore critical in preclinical drug safety evaluation. This document provides detailed application notes and protocols for the use of dihydrorhodamine probes, primarily Dihydrorhodamine 123 (DHR 123), a reliable and sensitive fluorescent indicator for detecting mitochondrial ROS. While Dihydrorhodamine 6G (DHR 6G) is also available, studies suggest that DHR 123 is superior for detecting intracellular hydrogen peroxide, a downstream product of superoxide dismutation.[2]

DHR 123 is a non-fluorescent, cell-permeant compound that, upon entering the cell, is oxidized by ROS, primarily within the mitochondria, to the highly fluorescent Rhodamine 123 (Rh 123).[3][4] The resulting fluorescence intensity is directly proportional to the level of mitochondrial ROS, providing a quantitative measure of drug-induced oxidative stress.[3] This method is applicable across various platforms, including microplate readers, flow cytometry, and fluorescence microscopy.

Mechanism of Action of Dihydrorhodamine 123

The underlying principle of the DHR 123 assay is the oxidation of the non-fluorescent DHR 123 to the fluorescent Rhodamine 123. This conversion is facilitated by intracellular ROS. While DHR 123 can be oxidized by various ROS, its accumulation in the mitochondria makes it particularly useful for assessing mitochondrial superoxide production. It is important to note that DHR 123 does not directly react with superoxide but rather with other ROS like hydrogen peroxide (in the presence of peroxidases or cytochrome c) and peroxynitrite, which are formed from superoxide.

Figure 1: Mechanism of DHR 123 for mitochondrial superoxide detection.

Data Presentation: Drug-Induced Mitochondrial Superoxide

Table 1: Effects of Common Mitochondrial Complex Inhibitors on Mitochondrial ROS

| Compound | Target | Cell Type | Concentration | Fold Increase in ROS (vs. Control) | Reference |

| Rotenone | Complex I | FRTL cells | 0.5 µM | Significantly Increased | |

| Antimycin A | Complex III | FRTL cells | 10 µM | Significantly Increased | |

| Antimycin A | Complex III | ARPE-19 cells | 20 µM | 2.4-fold (LDH release) |

Table 2: Effects of Anticancer and Redox-Cycling Drugs on Mitochondrial ROS

| Compound | Mechanism | Cell Type | Concentration | Observation | Reference |

| Doxorubicin | Redox cycling, ETC inhibition | Differentiated H9c2 cardiomyocytes | 5 µM | Increased mitochondrial superoxide within 30 min | |

| Menadione | Redox cycling | HeLa cells | 100 µM | Increased mitochondrial fluorescence | |

| Menadione | Redox cycling | Murine pancreatic acinar cells | - | Generated ROS via redox cycling |

Experimental Protocols

Detailed methodologies for assessing drug-induced mitochondrial superoxide using DHR 123 are provided below for three common analytical platforms.

General Reagent Preparation

-

DHR 123 Stock Solution (10 mM): Dissolve DHR 123 powder in anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

DHR 123 Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final concentration. The optimal concentration should be determined for each cell type and experimental condition.

Protocol 1: Microplate Reader Assay

This protocol is suitable for high-throughput screening of compounds for their potential to induce mitochondrial superoxide.

Figure 2: Workflow for microplate reader-based DHR 123 assay.

Materials:

-

96-well clear-bottom black plates

-

Cell culture medium

-

Drug compounds of interest

-

DHR 123 stock and working solutions

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Drug Treatment: The following day, remove the culture medium and add fresh medium containing the desired concentrations of the drug compounds. Include appropriate vehicle controls. Incubate for the desired treatment period.

-

DHR 123 Loading: Remove the drug-containing medium and wash the cells once with pre-warmed PBS. Add the DHR 123 working solution to each well and incubate for 15-60 minutes at 37°C, protected from light.

-

Fluorescence Measurement: After incubation, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 528 nm, respectively. Readings can be taken at multiple time points to assess the kinetics of ROS production.

-

Data Analysis: Subtract the background fluorescence (wells with DHR 123 but no cells) from all readings. Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold-change in ROS production.

Protocol 2: Flow Cytometry Assay

This method allows for the quantification of mitochondrial superoxide in individual cells and can be combined with other markers for multi-parametric analysis.

Figure 3: Workflow for flow cytometry-based DHR 123 assay.

Materials:

-

Flow cytometry tubes

-

Cell culture medium

-

Drug compounds of interest

-

DHR 123 stock and working solutions

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cells to be analyzed.

-

Drug Treatment: Treat the cells with the drug compounds at the desired concentrations and for the appropriate duration in suspension or by treating adherent cells and then harvesting them.

-

DHR 123 Staining: Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the DHR 123 working solution. Incubate for 15-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells by adding an excess of PBS, centrifuging, and resuspending the pellet in fresh PBS.

-

Data Acquisition: Analyze the cells on a flow cytometer, detecting the Rhodamine 123 fluorescence in the appropriate channel (typically FITC or a similar green channel).

-

Data Analysis: Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI). Compare the MFI of treated cells to that of control cells.

Protocol 3: Fluorescence Microscopy Assay

This protocol enables the visualization and localization of mitochondrial superoxide production within cells.

Figure 4: Workflow for fluorescence microscopy-based DHR 123 assay.

Materials:

-

Glass-bottom dishes or coverslips

-

Cell culture medium

-

Drug compounds of interest

-

DHR 123 stock and working solutions

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Drug Treatment: Treat the cells with the drug compounds as described in the previous protocols.

-

DHR 123 Incubation: Wash the cells with pre-warmed PBS and then incubate with the DHR 123 working solution for approximately 30 minutes at 37°C.

-

Imaging: Without washing, image the cells using a fluorescence microscope. Use a filter set appropriate for Rhodamine 123 (e.g., FITC channel).

-

Image Analysis: Capture images and analyze the fluorescence intensity within the cells, particularly focusing on the mitochondrial regions. The intensity can be quantified using image analysis software.

Signaling Pathways of Drug-Induced Mitochondrial Superoxide

Several classes of drugs can induce mitochondrial superoxide production through various mechanisms, primarily by interfering with the electron transport chain (ETC).

Figure 5: Signaling pathways of drug-induced mitochondrial superoxide.

-

Doxorubicin: This anthracycline antibiotic can inhibit Complex I of the ETC and also undergo redox cycling, leading to the generation of superoxide radicals.

-

Rotenone: A well-known pesticide and mitochondrial poison, rotenone specifically inhibits Complex I, causing a backup of electrons and increased superoxide production.

-

Antimycin A: This antibiotic inhibits Complex III, another major site of superoxide leakage in the ETC.

-

Menadione: This quinone undergoes redox cycling, primarily at Complex I, which results in the continuous production of superoxide radicals.

The resulting increase in mitochondrial superoxide leads to oxidative stress, mitochondrial dysfunction (including damage to mitochondrial DNA and proteins, and disruption of the membrane potential), and can ultimately trigger programmed cell death pathways.

Conclusion

The assessment of drug-induced mitochondrial superoxide is a crucial component of modern drug safety evaluation. Dihydrorhodamine 123 provides a robust and versatile tool for this purpose, adaptable to various experimental platforms. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this probe in their studies. Careful optimization of experimental conditions and appropriate controls are essential for obtaining reliable and reproducible data.

References

- 1. bioquochem.com [bioquochem.com]

- 2. Dihydrorhodamine 123 is superior to 2,7-dichlorodihydrofluorescein diacetate and dihydrorhodamine 6G in detecting intracellular hydrogen peroxide in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

Measuring Intracellular Hydrogen Peroxide with Dihydrorhodamine 6G: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrorhodamine 6G (DHR 6G) is a valuable fluorescent probe for the detection and quantification of intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). As the reduced and non-fluorescent precursor to Rhodamine 6G, DHR 6G readily permeates cell membranes.[1][2] Once inside the cell, it is oxidized by ROS, primarily in the mitochondria, to the highly fluorescent Rhodamine 6G.[1][3] This conversion allows for the sensitive measurement of intracellular H₂O₂ levels using techniques such as fluorescence microscopy and flow cytometry. These application notes provide detailed protocols for the use of DHR 6G in assessing intracellular H₂O₂ production, a key biomarker in studies related to oxidative stress, drug toxicity, and cellular signaling.

Principle of Detection

The underlying principle of DHR 6G as an intracellular H₂O₂ indicator is a two-step process. First, the non-fluorescent DHR 6G is actively taken up by cells. Second, in the presence of H₂O₂ and peroxidases, DHR 6G is oxidized to Rhodamine 6G, a compound that exhibits strong green fluorescence. The intensity of this fluorescence is directly proportional to the amount of intracellular H₂O₂.

Caption: Oxidation of Dihydrorhodamine 6G to fluorescent Rhodamine 6G.

Data Presentation

The following tables summarize key quantitative parameters for the application of Dihydrorhodamine 6G in measuring intracellular hydrogen peroxide.

Table 1: Reagent Preparation and Storage

| Reagent | Stock Solution Concentration & Solvent | Storage Conditions | Working Concentration |

| Dihydrorhodamine 6G | 1-10 mM in DMSO or DMF | -20°C or -80°C, protected from light and moisture. Aliquot to avoid freeze-thaw cycles.[3] | 1-20 µM in serum-free medium or PBS |

Table 2: Experimental Parameters for Different Platforms

| Parameter | Fluorescence Microscopy | Flow Cytometry |

| Cell Type | Adherent or Suspension Cells | Suspension Cells or Trypsinized Adherent Cells |

| DHR 6G Incubation Time | 20-60 minutes | 15-30 minutes |

| Temperature | 37°C | 37°C |

| Positive Control | 50-200 µM H₂O₂ for 15-30 minutes | 50-200 µM H₂O₂ for 15-30 minutes |

| Negative Control | Unstimulated cells, cells pre-treated with antioxidants (e.g., N-acetylcysteine) | Unstimulated cells, cells pre-treated with antioxidants (e.g., N-acetylcysteine) |

| Excitation/Emission (nm) | ~528 / ~551 | ~488 / ~530 (FITC channel) |

Experimental Protocols

Protocol 1: Detection of Intracellular H₂O₂ by Fluorescence Microscopy

This protocol is suitable for the qualitative and semi-quantitative analysis of intracellular H₂O₂ in adherent or suspension cells.

Materials:

-

Dihydrorhodamine 6G (DHR 6G)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (serum-free for incubation)

-

Hydrogen peroxide (H₂O₂) for positive control

-

N-acetylcysteine (NAC) for negative control (optional)

-

Adherent cells cultured on coverslips or in imaging-compatible plates, or suspension cells

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO or DMF. Store in aliquots at -20°C or -80°C, protected from light.

-

On the day of the experiment, dilute the DHR 6G stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium or PBS.

-

-

Cell Preparation:

-

Adherent Cells: Plate cells on sterile glass coverslips or in imaging-grade multi-well plates and culture until they reach the desired confluency.

-

Suspension Cells: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in serum-free medium.

-

-

Experimental Treatment:

-

(Optional) Pre-treat cells with your compound of interest or with a negative control (e.g., 5 mM NAC) for the desired duration.

-

For a positive control, treat a separate group of cells with 100 µM H₂O₂ for 30 minutes prior to or during DHR 6G labeling.

-

-

DHR 6G Loading:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the DHR 6G working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

Remove the DHR 6G solution and wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 6G (Excitation/Emission: ~528 nm / ~551 nm).

-

Caption: Workflow for fluorescence microscopy-based H₂O₂ detection.

Protocol 2: Quantification of Intracellular H₂O₂ by Flow Cytometry

This protocol allows for the quantitative analysis of intracellular H₂O₂ in a large population of cells.

Materials:

-

Dihydrorhodamine 6G (DHR 6G)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (serum-free for incubation)

-

Hydrogen peroxide (H₂O₂) for positive control

-

N-acetylcysteine (NAC) for negative control (optional)

-

Suspension cells or adherent cells to be detached

-

FACS tubes

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO or DMF. Store in aliquots at -20°C or -80°C, protected from light.

-

On the day of the experiment, dilute the DHR 6G stock solution to a final working concentration of 5-10 µM in serum-free cell culture medium or PBS.

-

-

Cell Preparation:

-

Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in pre-warmed serum-free medium.

-

For adherent cells, gently detach them using trypsin-EDTA, wash with complete medium to neutralize trypsin, and then resuspend in serum-free medium.

-

-

Experimental Treatment:

-

Aliquot 500 µL of the cell suspension into FACS tubes.

-

(Optional) Add your compound of interest or a negative control (e.g., 5 mM NAC) and incubate for the desired time.

-

For a positive control, add 100 µM H₂O₂ to a separate tube.

-

-

DHR 6G Loading:

-

Add the DHR 6G working solution to each tube and incubate for 20-30 minutes at 37°C in the dark.

-

-

Washing:

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

-

Repeat the wash step.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the emission in the FITC channel (~530 nm).

-

Record the mean fluorescence intensity (MFI) for each sample.

-

Caption: Workflow for flow cytometry-based H₂O₂ quantification.

Signaling Pathway Visualization

DHR 6G can be employed to investigate the role of H₂O₂ in various signaling pathways. For instance, the activation of receptor tyrosine kinases (RTKs) by growth factors can lead to the production of intracellular H₂O₂ by NADPH oxidases (NOX), which in turn can modulate downstream signaling cascades like the MAPK/ERK pathway.

Caption: H₂O₂ production in growth factor signaling measured by DHR 6G.

Concluding Remarks

Dihydrorhodamine 6G is a reliable and sensitive tool for the measurement of intracellular hydrogen peroxide. The protocols provided herein offer a starting point for researchers to tailor the assay to their specific cell types and experimental questions. Careful optimization of probe concentration and incubation time is recommended for each new experimental system to ensure accurate and reproducible results. The comparison of DHR 6G with other ROS probes like DHR 123 suggests that while DHR 6G is effective, DHR 123 may offer superior fluorescence intensity in some cell types. Therefore, the choice of probe may depend on the specific application and the required sensitivity.

References

Application Notes and Protocols: Dihydrorhodamine 6G in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS).[1][2] The detection and quantification of ROS are therefore critical for understanding disease mechanisms and for the development of novel therapeutic strategies. Dihydrorhodamine 6G (DHR6G) is a valuable tool for this purpose. It is a non-fluorescent, cell-permeable dye that is oxidized by various ROS to the highly fluorescent Rhodamine 6G, providing a robust signal for ROS presence.[3][4]

This document provides detailed application notes and experimental protocols for the use of Dihydrorhodamine 6G in cellular and tissue models of neurodegenerative diseases.

Principle of Dihydrorhodamine 6G Assay

Dihydrorhodamine 6G is the reduced, non-fluorescent form of Rhodamine 6G. Upon entering a cell, DHR6G can be oxidized by reactive oxygen species, such as superoxide and hydroxyl radicals, resulting in the formation of the fluorescent compound Rhodamine 6G. The fluorescence intensity of Rhodamine 6G, which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader, is directly proportional to the level of intracellular ROS. The excitation and emission maxima of Rhodamine 6G are approximately 525-530 nm and 548-555 nm, respectively.

Application in Neurodegenerative Disease Models

Alzheimer's Disease (AD)

In AD models, oxidative stress is often induced by amyloid-beta (Aβ) peptides.[1] DHR6G can be used to measure the resulting increase in intracellular ROS in primary neurons or neuroblastoma cell lines treated with Aβ oligomers.

Parkinson's Disease (PD)

PD models frequently utilize neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone to induce dopaminergic neuron death, a process in which mitochondrial dysfunction and subsequent ROS production play a crucial role. DHR6G is effective in quantifying the oxidative stress in these models, for instance, in 6-OHDA-treated SH-SY5Y neuroblastoma cells.

Huntington's Disease (HD)

The expression of mutant huntingtin (mHtt) protein in cellular models of HD leads to mitochondrial dysfunction and increased ROS production. DHR6G can be employed to detect and quantify this elevated oxidative stress in cells expressing mHtt.

Amyotrophic Lateral Sclerosis (ALS)

In models of ALS, particularly those involving mutations in the superoxide dismutase 1 (SOD1) gene or patient-derived induced pluripotent stem cells (iPSCs), oxidative stress is a prominent feature. DHR6G can be a valuable tool to assess ROS levels in these cellular models.

Data Presentation

The following tables provide representative quantitative data for DHR6G fluorescence in various neurodegenerative disease models. The data is expressed as Relative Fluorescence Units (RFU) and is normalized to the control group.

Table 1: Dihydrorhodamine 6G Fluorescence in an In Vitro Alzheimer's Disease Model

| Treatment Group | Concentration | Mean RFU (± SEM) | Fold Change vs. Control |

| Control (Vehicle) | - | 100 ± 5 | 1.0 |

| Aβ (1-42) Oligomers | 5 µM | 250 ± 15 | 2.5 |

| Aβ (1-42) + Antioxidant | 5 µM + 10 µM | 120 ± 8 | 1.2 |

Table 2: Dihydrorhodamine 6G Fluorescence in an In Vitro Parkinson's Disease Model

| Treatment Group | Concentration | Mean RFU (± SEM) | Fold Change vs. Control |

| Control (SH-SY5Y) | - | 100 ± 6 | 1.0 |

| 6-OHDA | 100 µM | 320 ± 20 | 3.2 |

| 6-OHDA + Neuroprotective Compound | 100 µM + 5 µM | 150 ± 12 | 1.5 |

Table 3: Dihydrorhodamine 6G Fluorescence in an In Vitro Huntington's Disease Model

| Cell Line | Mean RFU (± SEM) | Fold Change vs. Control |

| Control (expressing wild-type Htt) | 100 ± 7 | 1.0 |

| HD Model (expressing mutant Htt) | 280 ± 18 | 2.8 |

Table 4: Dihydrorhodamine 6G Fluorescence in an In Vitro ALS Model

| Cell Line | Mean RFU (± SEM) | Fold Change vs. Control |

| Control iPSC-derived Motor Neurons | 100 ± 9 | 1.0 |

| SOD1 Mutant iPSC-derived Motor Neurons | 350 ± 25 | 3.5 |

Experimental Protocols

Protocol 1: ROS Detection in Cultured Neuronal Cells

This protocol is applicable to cell lines (e.g., SH-SY5Y, PC12) and primary neurons.

Materials:

-

Dihydrorhodamine 6G (DHR6G)

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell culture medium

-